2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide
Overview
Description
2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminopyridine and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromide site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound with a similar core structure.
2-Methyl imidazo[1,2-a]pyridine: Differing by the substitution at the 2-position.
7-Ethyl imidazo[1,2-a]pyridine: Differing by the substitution at the 7-position.
Uniqueness
2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide is unique due to its specific substitutions at the 2 and 7 positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H14BrN2O4
- Molecular Weight : 314.15 g/mol
- CAS Number : [insert CAS number if available]
The compound features a unique imidazo[1,2-a]pyridine structure that contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, a series of substituted imidazo[1,2-a]pyridines demonstrated significant cytotoxicity against colon cancer cell lines HT-29 and Caco-2. The mechanism involves the induction of apoptosis through the release of cytochrome c and activation of caspases 3 and 8, suggesting that similar pathways may be engaged by this compound .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate | HT-29 | [insert value] | Apoptosis via caspase activation |
6-substituted imidazo[1,2-a]pyridines | Caco-2 | [insert value] | Mitochondrial pathway |
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have shown promising results against various pathogens. Notably, compounds in this class have been evaluated for their activity against Mycobacterium tuberculosis. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.10 to 0.19 µM against the H37Rv strain of tuberculosis . This suggests that the target compound may possess similar antimicrobial properties.
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
- Inhibition of Pathogen Growth : It may disrupt metabolic pathways in bacteria or fungi.
Case Studies
A notable study evaluated a range of imidazo[1,2-a]pyridine derivatives for their anticancer effects. The findings indicated that modifications at specific positions on the imidazole ring significantly influenced potency and selectivity against cancer cell lines .
Another investigation focused on the anti-tuberculosis activity of related compounds. The study revealed that structural variations could enhance efficacy against drug-resistant strains .
Pharmacokinetic Properties
Preliminary pharmacokinetic studies suggest that derivatives of imidazo[1,2-a]pyridine exhibit favorable absorption and distribution characteristics. However, stability in liver microsomes remains a challenge for some compounds in this class .
Properties
IUPAC Name |
2-O-ethyl 7-O-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4.BrH/c1-3-18-12(16)9-7-14-5-4-8(11(15)17-2)6-10(14)13-9;/h4-7H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWWUGPBXBREEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)C(=O)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-34-1 | |
Record name | Imidazo[1,2-a]pyridine-2,7-dicarboxylic acid, 2-ethyl 7-methyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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